
ヒプロメロース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hyprolose, also known as Hydroxypropyl cellulose (HPC), is a derivative of cellulose with both water solubility and organic solubility . It is used as an excipient, a dermatological agent, a pharmaceutic aid, and a skin protectant . It is also used in a variety of commercial products .
Synthesis Analysis
HPC is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups using propylene oxide . The average number of substituted hydroxyl groups per glucose unit is referred to as the degree of substitution (DS) .
Molecular Structure Analysis
Hyprolose is a low-substituted O-(2-hydroxypropylated) cellulose. It contains not less than 5.0% and not more than 16.0% of hydroxypropoxy groups (–OCH2CHOHCH3), calculated on the dried basis .
Chemical Reactions Analysis
The hydroxypropyl group added contains a hydroxyl group, this can also be etherified during preparation of HPC. When this occurs, the number of moles of hydroxypropyl groups per glucose ring, moles of substitution (MS), can be higher than 3 . Because cellulose is very crystalline, HPC must have an MS about 4 in order to reach a good solubility in water .
Physical and Chemical Properties Analysis
HPC has a combination of hydrophobic and hydrophilic groups, so it has a lower critical solution temperature (LCST) at 45 °C. At temperatures below the LCST, HPC is readily soluble in water; above the LCST, HPC is not soluble . HPC forms liquid crystals and many mesophases according to its concentration in water .
科学的研究の応用
経口薬物送達 {svg_1}
ヒプロメロースは、経口薬物送達のための親水性マトリックスの製造によく使用されます {svg_2}. これは、薬物を制御された方法で放出し、薬物の放出期間を効果的に延長して治療効果を長引かせることができます {svg_3}. このアプリケーションは、製薬業界では重要なものであり、薬物の制御された持続放出を可能にすることで、患者のコンプライアンスと治療成績を向上させることができます。
持続薬物放出マトリックスシステム {svg_4}
ヒプロメロースは、経口持続薬物放出マトリックスシステムで広く利用されています {svg_5}. さまざまなメーカーから入手できるさまざまな粘度グレードと分子量を選択できるため、物理化学的特性に大きなばらつきがあり、製薬研究、開発、製造における幅広い成功したアプリケーションの基礎となっています {svg_6}.
口腔粘膜送達システム {svg_7}
ヒプロメロースの優れた粘膜付着特性は、粘膜付着錠剤やフィルムを含む口腔粘膜送達システムでの使用を事前に決めています {svg_8}. これにより、薬物を口腔に局所的に送達することができ、この領域の状態を治療したり、全身への薬物吸収を促進したりするのに役立ちます。
アモルファス固体分散体の製剤化 {svg_9}
ヒプロメロースは、溶解度の低い薬物の経口バイオアベイラビリティを向上させることができる、アモルファス固体分散体の製剤化に望ましい特性を備えています {svg_10}. これは、水への溶解性が低い薬物の効果的な送達に特に重要であり、吸収を向上させることで効果を高めることができます。
3Dプリント薬剤製品 {svg_11}
ヒプロメロースの印刷可能性は、3Dプリント薬剤製品への適用における有望な機能です {svg_12}. この新興技術により、特定の用量、放出プロファイル、幾何学形状を持つ個別化された薬品の作成が可能になります。
ナノファイバーベースの薬物送達システム {svg_13}
ヒプロメロースの電気紡糸可能性により、ナノファイバーベースの薬物送達システムの作成に適しています {svg_14}. これらのシステムは、高い表面積対体積比、表面機能の柔軟性、さまざまな薬物をカプセル化する能力などの利点を提供できます。
二軸スクリュー湿式造粒 {svg_15}
ヒプロメロースは、二軸スクリュー湿式造粒における適合性を評価されています {svg_16}. このプロセスは、製薬業界で錠剤製造における重要なステップである顆粒の製造に使用されます。
ナノ粒子ベースの製剤 {svg_17}
ナノ粒子ベースの製剤は、それぞれ経口ワクチン、インスリンなどの生物学的製剤の経口送達のための抗原およびタンパク質担体として広く研究されています {svg_18}. ヒプロメロースは、従来の製薬賦形剤であり、新しい製薬技術の開発において不可欠な役割を果たしています {svg_19}.
作用機序
Target of Action
Hyprolose, also known as Hypromellose or Hydroxypropyl Methylcellulose (HPMC), is a semisynthetic, inert, and viscoelastic polymer . It is primarily used in a wide variety of medications as a delivery component . Its primary targets are the mucous membranes, particularly in the eyes, where it acts as a lubricant .
Mode of Action
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . In oral pharmaceutical products, it provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . In eye drops, it serves as a lubricant .
Biochemical Pathways
It is known that hyprolose has a physical-chemical action that leads to a reduced surface tension and an increased level of viscosity in an aqueous solution . This property allows it to adhere well to the cornea and conjunctiva, providing ample moisture .
Pharmacokinetics
As a polymer, it is generally considered to have low systemic absorption and is primarily used for its local effects .
Result of Action
The molecular and cellular effects of Hyprolose’s action primarily involve its role as a lubricant and a controlled-release agent. As a lubricant, it helps to maintain moisture in the eyes, providing relief in conditions such as dry eyes . As a controlled-release agent in oral pharmaceutical products, it allows for the gradual release of the drug, thereby prolonging its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hyprolose. For instance, the viscosity of Hyprolose can be affected by temperature and pH. Moreover, the presence of other substances in a formulation, such as preservatives in eye drops, can also impact the effectiveness and stability of Hyprolose .
将来の方向性
Hypromellose is an ingredient used in a wide variety of medications, and is not an approved medication . It is a commonly used as a delivery component in oral pharmaceutical products that provides the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . Hypromellose is also found in eye drops as a lubricant .
生化学分析
Biochemical Properties
Hyprolose forms a colloid solution when dissolved in water . It acts as a thickening agent, coating polymer, bioadhesive, solubility enhancer in solid dispersions, and binder in the process of granulation and in modified release formulations . It interacts with various enzymes and proteins to exert its effects .
Cellular Effects
Hyprolose has significant effects on various types of cells and cellular processes. It is commonly used as a delivery component in oral pharmaceutical products, providing the release of a drug in a controlled fashion, effectively increasing the duration of release of a drug to prolong its therapeutic effects . It is also found in eye drops as a lubricant .
Molecular Mechanism
The molecular mechanism of Hyprolose involves its ability to form a colloid solution when dissolved in water . This property allows it to act as a thickening agent, coating polymer, bioadhesive, and solubility enhancer .
Temporal Effects in Laboratory Settings
Hyprolose provides the release of a drug in a controlled manner, effectively increasing the duration of release of a drug to prolong its therapeutic effects . This property is crucial in its role in oral pharmaceutical products .
Metabolic Pathways
Hyprolose is involved in various metabolic pathways due to its role as a delivery component in oral pharmaceutical products . It interacts with enzymes and cofactors to exert its effects .
Transport and Distribution
Hyprolose is distributed within cells and tissues through its role as a delivery component in oral pharmaceutical products . It interacts with transporters and binding proteins to exert its effects .
Subcellular Localization
The subcellular localization of Hyprolose is not specifically known. Given its role in drug delivery, it is likely to be found in various compartments within the cell .
特性
| { "Design of the Synthesis Pathway": "Hyprolose can be synthesized by the reaction of glucose with propylene oxide in the presence of an acid catalyst.", "Starting Materials": [ "Glucose", "Propylene oxide", "Acid catalyst" ], "Reaction": [ "Glucose is mixed with propylene oxide and an acid catalyst.", "The mixture is heated to a temperature of around 100-120°C.", "The reaction proceeds for several hours, during which time the propylene oxide reacts with the glucose to form hyprolose.", "The product is then purified by various methods such as crystallization, chromatography, or distillation." ] } | |
CAS番号 |
9004-64-2 |
分子量 |
806.937 |
IUPAC名 |
Cellulose, 2-hydroxypropyl ether |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Hyprolose; HPC-L; L-Hpc; Hyprolosum; Oxypropylated cellulose; PM 50; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



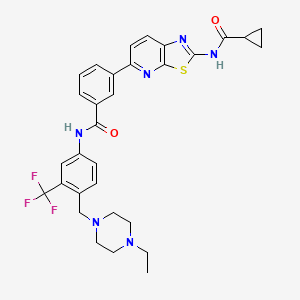


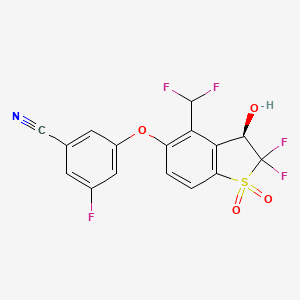

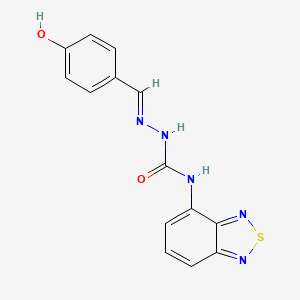
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
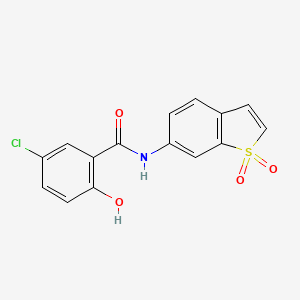
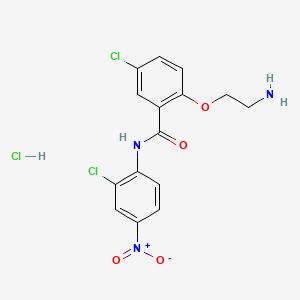
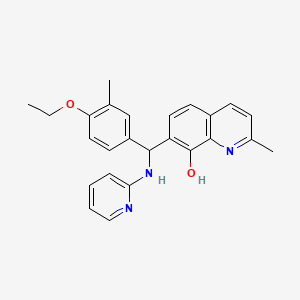
![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)
